CID 131877707

Description

BenchChem offers high-quality CID 131877707 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 131877707 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

178603-80-0 |

|---|---|

Formule moléculaire |

C19H37NaO8P |

Poids moléculaire |

447.5 g/mol |

Nom IUPAC |

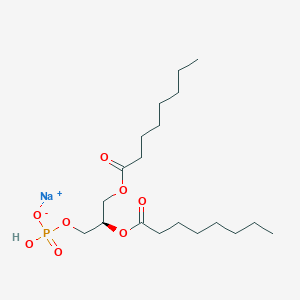

sodium [(2R)-2,3-di(octanoyloxy)propyl] hydrogen phosphate |

InChI |

InChI=1S/C19H37O8P.Na/c1-3-5-7-9-11-13-18(20)25-15-17(16-26-28(22,23)24)27-19(21)14-12-10-8-6-4-2;/h17H,3-16H2,1-2H3,(H2,22,23,24);/t17-;/m1./s1 |

Clé InChI |

FQKNAYKKMRBSEI-UNTBIKODSA-N |

SMILES isomérique |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |

SMILES canonique |

CCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCC.[Na] |

Autres numéros CAS |

178603-80-0 |

Synonymes |

(R)-Octanoic Acid 1-[(Phosphonooxy)methyl]-1,2-ethanediyl Ester Sodium Salt |

Origine du produit |

United States |

Significance As a Phosphatidic Acid Analog in Biochemical Assays

The significance of dioctanoyl phosphatidic acid sodium salt in biochemical assays stems from its function as a well-defined analog of endogenous phosphatidic acid. Unlike the heterogeneous mixture of PA species found in cells, which vary in their acyl chain length and saturation, the dioctanoyl version provides a homogenous molecular probe. Its shorter, saturated fatty acid chains result in reduced hydrophobic interactions and altered membrane insertion behavior compared to long-chain analogs, which can be advantageous in specific experimental setups.

In biochemical assays, it serves as a model compound to study the behavior of phosphatidic acids in various chemical reactions and their interactions with proteins and other lipids. It is frequently used as a substrate or modulator in enzyme assays to characterize the activity of lipid-metabolizing enzymes. For example, it is used to study enzymes that produce or degrade PA, such as phospholipase D (PLD) and phosphatidic acid phosphatases (PAPs), respectively. nih.gov The compound has been utilized in studies to explore the effects of PA on specific cellular processes, including neural stem/precursor cell proliferation and the dynamics of actin filaments in plant cells. sigmaaldrich.comsigmaaldrich.com Its defined structure allows for more reproducible and interpretable results in these in vitro and cell-based assays.

Role As a Tool in Investigating Lipid Signaling Pathways

Phosphatidic acid is a crucial lipid second messenger that regulates a wide array of cellular processes, including cell growth, proliferation, and stress responses. nih.govresearchgate.net The cellular levels of PA are tightly and dynamically regulated by enzymes like phospholipase D (PLD), which hydrolyzes phosphatidylcholine, and diacylglycerol kinase (DGK), which phosphorylates diacylglycerol (DAG). nih.govwikipedia.org Dioctanoyl phosphatidic acid is an essential tool for dissecting these complex signaling networks.

Researchers use this synthetic analog to mimic the localized production of PA and identify its downstream targets. By introducing dioctanoyl PA into cells or cell-free systems, scientists can bypass the upstream enzymatic production and directly investigate its effects on specific signaling proteins and pathways. nih.gov For instance, it has been used in studies examining the regulation of hypoxia-inducible factor-1α (HIF-1α) by PLD and in exploring the role of PA in the output of the extracellular signal-regulated kinase (ERK) signaling pathway in cancer cells. sigmaaldrich.comresearchgate.net Furthermore, studies have shown that different PA species can have distinct effects; for example, in mTOR signaling, saturated PAs can be inhibitory while unsaturated forms are activating. nih.gov Using specific analogs like dioctanoyl PA helps to elucidate the structure-function relationships of PA in these pathways. nih.gov

Relevance in Membrane Dynamics and Enzyme Regulation Studies

Enzymatic Synthesis Approaches

Enzymatic methods for synthesizing dioctanoyl phosphatidic acid sodium salt and its analogs offer high specificity and operate under mild conditions, minimizing the risk of side reactions and degradation of the lipid structure. These biocatalytic approaches are central to producing phospholipids for research into cellular processes.

The synthesis of phosphatidic acids can be efficiently achieved through the transphosphatidylation activity of Phospholipase D (PLD). nih.govresearchgate.net This enzyme catalyzes the transfer of a phosphatidyl group from a donor phospholipid, such as phosphatidylcholine, to a primary alcohol. youtube.com In the absence of a suitable alcohol acceptor, PLD utilizes water as the nucleophile, resulting in the hydrolysis of the donor phospholipid to yield phosphatidic acid. nih.govresearchgate.net

This enzymatic reaction is advantageous because it proceeds under gentle conditions, preserving the integrity of the fatty acyl chains. The process involves reacting a readily available phospholipid substrate like phosphatidylcholine with PLD. The enzyme cleaves the phosphodiester bond, removing the choline (B1196258) headgroup and producing dioctanoyl phosphatidic acid. researchgate.net The reaction can be optimized for yield and purity, with some methods reporting yields of approximately 52.9%.

Table 1: Key Components in PLD-Catalyzed Synthesis of Dioctanoyl Phosphatidic Acid

| Component | Role in Synthesis | Reference |

|---|---|---|

| Phospholipase D (PLD) | Biocatalyst that cleaves the phosphodiester bond of the substrate. | nih.gov |

| Phosphatidylcholine (PC) | A common and readily available phospholipid substrate that acts as the phosphatidyl group donor. | researchgate.net |

| Water (H₂O) | Acts as the nucleophile, accepting the phosphatidyl group to form phosphatidic acid. | youtube.com |

| Buffer System | Maintains optimal pH for enzyme activity, ensuring reaction efficiency. | nih.gov |

The fundamental structure of dioctanoyl phosphatidic acid is assembled in biological systems through a de novo biosynthetic pathway involving sequential acylation of a glycerol (B35011) backbone. This process is mediated by specific acyltransferase enzymes. nih.gov The synthesis begins with the precursor glycerol-3-phosphate. youtube.com

The pathway involves two principal enzymatic steps:

Glycerol-3-phosphate acyltransferase (GPAT) catalyzes the first acylation at the sn-1 position, transferring an acyl group from an acyl-CoA donor to glycerol-3-phosphate. This reaction forms 1-acyl-glycerol-3-phosphate, also known as lysophosphatidic acid. nih.gov

1-acyl-glycerol-3-phosphate acyltransferase (AGPAT) , or lysophosphatidic acid acyltransferase (LPAAT), catalyzes the second acylation. It transfers a second acyl group to the sn-2 position of lysophosphatidic acid, completing the formation of phosphatidic acid. nih.govnih.gov

This enzyme-mediated pathway ensures the precise placement of fatty acid chains on the glycerol backbone, which is crucial for the specific functions of the resulting phospholipid. nih.gov

Table 2: Enzymes in the De Novo Biosynthesis of Phosphatidic Acid

| Enzyme | Abbreviation | Catalytic Function | Substrate | Product | Reference |

|---|---|---|---|---|---|

| Glycerol-3-phosphate acyltransferase | GPAT | Acylation at the sn-1 position | Glycerol-3-phosphate | Lysophosphatidic acid | nih.gov |

| 1-acyl-glycerol-3-phosphate acyltransferase | AGPAT / LPAAT | Acylation at the sn-2 position | Lysophosphatidic acid | Phosphatidic acid | nih.gov |

Chemical Synthesis Methods

Chemical synthesis provides a versatile alternative to enzymatic methods, particularly for producing modified analogs of dioctanoyl phosphatidic acid that are not found in nature or are difficult to produce enzymatically. These methods allow for precise control over the molecular structure.

Phosphoramidite (B1245037) chemistry, the standard method for the chemical synthesis of DNA and RNA, is also a powerful tool for creating modified phospholipids and their analogs. twistbioscience.comnih.gov This approach is based on the sequential addition of phosphoramidite building blocks to a growing molecule on a solid support. researchgate.netnih.gov

The key feature of this method is the use of a phosphoramidite synthon, a modified nucleoside or, in this context, a modified glycerol derivative, where the phosphorus atom is in a reactive trivalent state. umich.edu The synthesis cycle involves four main steps: deprotection of a hydroxyl group, coupling with the phosphoramidite synthon activated by a weak acid like tetrazole, capping of unreacted hydroxyl groups, and oxidation of the newly formed phosphite (B83602) triester to a more stable phosphate (B84403) triester. nih.gov This methodology enables the creation of phosphatidic acid analogs with modifications in the glycerol backbone, the acyl chains, or the phosphate group itself, which are invaluable for studying lipid-protein interactions and signaling pathways. researchgate.net

Table 3: The Four-Step Cycle of Phosphoramidite Chemistry

| Step | Description | Key Reagents | Reference |

|---|---|---|---|

| 1. Deprotection | Removal of a protecting group (e.g., Dimethoxytrityl, DMT) from the 5'-hydroxyl group of the support-bound chain. | Trichloroacetic acid (TCA) | nih.gov |

| 2. Coupling | The activated phosphoramidite synthon reacts with the free hydroxyl group to form a phosphite triester linkage. | Phosphoramidite, Tetrazole | umich.edu |

| 3. Capping | Acetylation of any unreacted hydroxyl groups to prevent the formation of undesired side products in subsequent cycles. | Acetic anhydride, N-methylimidazole | umich.edu |

| 4. Oxidation | The unstable phosphite triester is oxidized to a stable phosphate triester, completing the addition of one monomer. | Iodine, Water | nih.gov |

Advanced Analytical Techniques for Research Elucidation

Accurate analysis of dioctanoyl phosphatidic acid is essential for verifying synthesis outcomes and for quantifying its presence in complex biological samples. This requires efficient extraction followed by high-resolution separation techniques.

The analysis of dioctanoyl phosphatidic acid typically begins with its extraction from a sample matrix. A widely used method for lipid extraction is the Folch method, which employs a chloroform-methanol solvent system (typically 2:1, v/v). nih.gov This solvent mixture effectively disrupts interactions between lipids and other biomolecules, allowing for the solubilization of lipids. A subsequent wash with an aqueous solution removes non-lipid contaminants. nih.gov

Following extraction, Thin-Layer Chromatography (TLC) is a straightforward and cost-effective technique for the separation and identification of phospholipids. nih.govseafdec.org The separation is based on the differential partitioning of lipid classes between a stationary phase (commonly silica (B1680970) gel) and a mobile phase. nih.govaocs.org

For the analysis of phosphatidic acid, a typical procedure involves:

Spotting: The extracted lipid sample is applied as a small spot onto a silica gel TLC plate.

Development: The plate is placed in a developing chamber containing a solvent system, such as chloroform/methanol/water (65:25:4, v/v/v). seafdec.org The mobile phase ascends the plate via capillary action.

Separation: Lipids separate based on their polarity. Polar lipids like phosphatidic acid interact more strongly with the silica gel and thus migrate shorter distances than nonpolar lipids. aocs.org

Visualization: After development, the separated lipid spots are visualized. This can be achieved using general lipid stains like iodine vapor or specific reagents like the Dittmer-Lester reagent, which produces a blue color specifically with phospholipids. seafdec.org For non-destructive visualization, fluorescent dyes such as primulin can be used. aocs.org

The position of the spot (retention factor, Rf) is compared to that of a known dioctanoyl phosphatidic acid standard run on the same plate for identification. Quantification can be performed using densitometry after charring the spots with a corrosive reagent. aocs.orgresearchgate.net

Table 4: Example TLC System for Phosphatidic Acid Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Stationary Phase | A polar adsorbent coated on a plate. | Silica Gel G | nih.gov |

| Mobile Phase | A solvent mixture that moves up the plate, separating the sample components. | Chloroform:Methanol:Water (65:25:4, v/v/v) | seafdec.org |

| Visualization Method | A chemical or physical method to detect the separated lipid spots. | Iodine vapor, Dittmer-Lester reagent (for phospholipids), Primulin | seafdec.orgaocs.org |

| Identification | Comparison of the sample's retention factor (Rf) to a known standard. | Co-chromatography with a pure standard | researchgate.net |

Mass Spectrometry-Based Lipidomics (e.g., HILIC-IT-TOF-MS)

The analysis of phosphatidic acids (PAs), including dioctanoyl phosphatidic acid, within complex biological samples presents significant analytical challenges due to their low abundance compared to other phospholipids. uni-graz.at Mass spectrometry (MS)-based lipidomics has become an indispensable tool for the comprehensive identification and quantification of lipid molecules. creative-proteomics.com Methodologies combining liquid chromatography with high-resolution mass spectrometry are particularly effective for resolving and characterizing specific PA molecular species. uni-graz.atnih.gov

Hydrophilic Interaction Liquid Chromatography (HILIC) is a powerful separation technique well-suited for the analysis of polar lipids like phosphatidic acids. nih.govresearchgate.net HILIC separates compounds based on their polarity, utilizing a polar stationary phase and a mobile phase with a high concentration of an organic solvent. nih.gov This approach allows for the effective separation of PA from other major membrane lipid classes that could otherwise interfere with detection. uni-graz.at The optimization of HILIC methods, including the choice of stationary phase, mobile phase pH, and additives, is crucial for achieving good peak shapes and reliable separation of acidic lipids. upce.cz

Following chromatographic separation, electrospray ionization (ESI) is commonly used to generate ions for MS analysis. cas.cn High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, provide high mass accuracy (typically below 3-5 ppm), which enables the determination of the elemental composition of intact lipid species. uni-graz.at

Tandem mass spectrometry (MS/MS or MSn) is critical for the structural elucidation of phosphatidic acids. nih.gov Through collision-induced dissociation (CID), precursor ions are fragmented to produce characteristic product ions that reveal information about the lipid's headgroup and fatty acyl chain composition. cas.cn For phosphatidic acids analyzed in negative ion mode, common fragmentation patterns include the neutral loss of the fatty acyl chains as free fatty acids or ketenes, and the detection of carboxylate anions corresponding to the individual fatty acids. nih.gov This detailed fragmentation analysis allows for the unambiguous identification of specific PA molecular species. uni-graz.atnih.gov The combination of HILIC with ion trap (IT) and TOF-MS provides both high-resolution mass measurements for precursor ions and detailed fragmentation data for structural confirmation.

Table 1: Common Fragmentation Patterns of Phosphatidic Acids in Negative Ion ESI-MS/MS

| Precursor Ion | Fragmentation Event | Product Ion/Neutral Loss | Structural Information Provided |

| [M-H]⁻ | Loss of Fatty Acyl Chain (as carboxylate) | RCOO⁻ | Identifies individual fatty acyl chains. nih.gov |

| [M-H]⁻ | Neutral Loss of Fatty Acyl Chain (as free acid) | [M-H - RCOOH]⁻ | Confirms fatty acyl chain composition. nih.gov |

| [M-H]⁻ | Neutral Loss of Fatty Acyl Chain (as ketene) | [M-H - R'CH=C=O]⁻ | Confirms fatty acyl chain composition. nih.gov |

| [M-H]⁻ | Headgroup-related fragments | H₂PO₄⁻ (m/z 97), PO₃⁻ (m/z 79) | Indicates the presence of the phosphate moiety. mdpi.com |

This table presents generalized fragmentation behaviors for phosphatidic acids. Specific m/z values depend on the fatty acyl chain composition of the molecule.

Application in Radiolabeling Strategies for Lipid Metabolism Studies

Radiolabeling is a fundamental technique used to trace the metabolic fate of lipids and investigate their roles in complex biological pathways. longdom.org By incorporating radioactive isotopes into a molecule like dioctanoyl phosphatidic acid, researchers can track its synthesis, conversion into other lipids, and involvement in signaling cascades. nih.govembopress.org This approach provides dynamic information on metabolic flux that cannot be obtained from static concentration measurements alone. nih.gov

Phosphatidic acid is a key intermediate in the biosynthesis of nearly all glycerophospholipids and triacylglycerols. creative-proteomics.comnih.gov Radiolabeling studies are crucial for elucidating its metabolic routing. embopress.org Common strategies involve the use of precursors labeled with isotopes such as Phosphorus-32 (³²P), Carbon-14 (¹⁴C), or Hydrogen-3 (³H).

For instance, the incorporation of [³²P]orthophosphate ([³²P]Pi) can be used to monitor the phosphorylation of diacylglycerol to form phosphatidic acid, providing insights into the activity of diacylglycerol kinases. nih.gov Similarly, using fatty acids or glycerol backbones labeled with ¹⁴C allows for the tracking of the entire lipid molecule as it is metabolized. embopress.orgnih.gov Following the administration of the radiolabeled precursor to cells or tissues, lipids are extracted and separated using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The radioactivity in each lipid spot or fraction is then quantified to determine the distribution of the label. embopress.org

These studies have been instrumental in demonstrating that PA is a precursor for signaling lipids like phosphatidylinositol. creative-proteomics.comnih.gov For example, agonist-stimulated cells often show increased incorporation of ³²P into both phosphatidic acid and phosphatidylinositol, confirming the precursor-product relationship in response to cell signaling events. nih.govembopress.org In addition to radioactive isotopes, stable isotopes like Deuterium (²H) or Carbon-13 (¹³C) are increasingly used in conjunction with mass spectrometry to trace metabolic pathways, offering a non-radioactive method for studying lipid dynamics in vivo. nih.govnih.gov

Table 2: Isotopes Commonly Used in Lipid Metabolism Studies

| Isotope | Common Labeled Precursor | Typical Application | Detection Method |

| ³²P | [³²P]Orthophosphate | Studying phosphorylation events and phospholipid headgroup turnover. nih.gov | Scintillation counting, Autoradiography |

| ¹⁴C | [¹⁴C]Glycerol, [¹⁴C]Fatty Acids | Tracing the carbon backbone of lipids through metabolic pathways. embopress.orgnih.gov | Scintillation counting, Autoradiography |

| ³H | [³H]Glycerol, [³H]Inositol | Tracking lipid backbones and headgroups, particularly in phosphoinositide metabolism. embopress.org | Scintillation counting, Autoradiography |

| ¹³C | [U-¹³C]Glucose, [¹³C]Fatty Acids | Stable isotope tracing of metabolic flux into lipid synthesis. nih.govresearchgate.net | Mass Spectrometry |

| ²H (Deuterium) | Deuterated water (D₂O), Deuterated fatty acids | Measuring rates of de novo lipogenesis and fatty acid metabolism. nih.gov | Mass Spectrometry |

Participation in Core Lipid Signaling Networks

Phosphatidic acid is a pivotal signaling molecule involved in various cellular activities, including cell survival, cytoskeleton remodeling, and membrane trafficking. nih.gov Its dual function as a biosynthetic precursor for most glycerophospholipids and as a potent signaling lipid underscores the necessity for its tight regulation within mammalian cells. frontiersin.orgnih.gov

Phosphatidic acid (PA) is recognized as a crucial lipid second messenger that is rapidly and transiently generated in response to a wide variety of stimuli, including growth factors, hormones, and stress conditions like wounding, osmotic stress, and pathogen elicitors. nih.govnih.govnih.gov Unlike structural lipids that form the bulk of cellular membranes, signaling PA is produced by specific enzymatic pathways upon receptor activation at the cell surface. frontiersin.orgyoutube.com This localized and rapid synthesis allows PA to act as a transducer of extracellular signals into intracellular responses. nih.govcapes.gov.br Its role has been implicated in processes ranging from the activation of NADPH oxidase in neutrophils to modulating the activity of kinases and phospholipases. nih.govjci.org The unique physicochemical properties of PA, including its small, highly charged headgroup and cone-like shape, enable it to alter membrane curvature and create specific binding sites for effector proteins, thereby initiating downstream signaling cascades. frontiersin.orgfrontiersin.orgresearchgate.net

The signaling functions of phosphatidic acid are executed through its direct interaction with a diverse array of specific protein targets, which modulates their localization and/or catalytic activity. nih.govresearchgate.net

Protein Kinases: PA is a known activator of several protein kinases. It can directly bind to and activate specific isoforms of protein kinase C (PKC), such as PKCζ. researchgate.netnih.gov In some contexts, PA can substitute for phosphatidylserine (B164497) in PKC activation, although its effect can be inhibitory in the presence of calcium and diolein. nih.gov Other kinase targets include Raf-1 kinase and type I phosphatidylinositol-4-phosphate (B1241899) 5-kinases (PIPKI), which are crucial components of mitogenic and phosphoinositide signaling pathways, respectively. researchgate.netnih.gov Studies in plant cells have also shown that PA-induced actin polymerization is mediated by the activation of protein kinases. nih.gov

Phosphatases: The signaling action of PA is terminated by its conversion to diacylglycerol (DAG) by PA phosphohydrolases (PAPs), also known as lipid phosphate phosphatases (LPPs). nih.govresearchgate.net These enzymes dephosphorylate PA, thereby attenuating its signaling and producing DAG, another important lipid second messenger. researchgate.net

Vesicle Trafficking Regulators: PA plays a significant role in membrane dynamics and vesicle trafficking. nih.govfrontiersin.org Its cone shape can induce negative membrane curvature, a geometric property essential for membrane fission and fusion events. frontiersin.org PA is involved in the formation of COPI-coated vesicles from the Golgi, where it is generated by phospholipase D2 (PLD2) to facilitate membrane scission. nih.gov It also interacts with small GTPases of the Arf and Rab families, which are master regulators of vesicular transport, helping to recruit specific effector proteins to membranes. nih.gov

Actin Cytoskeleton Proteins: PA is a potent regulator of the actin cytoskeleton. nih.gov Exogenously added PA has been shown to induce the polymerization of filamentous actin (F-actin) and the formation of stress fibers. semanticscholar.org This effect is mediated by direct or indirect interactions with actin-binding proteins and does not necessarily involve PKC. semanticscholar.org In some cellular contexts, PA produced by phospholipase D (PLD) is responsible for activating actin polymerization. semanticscholar.org Research has identified actin as a downstream target of PA signaling, with PA playing a role in stabilizing the actin cytoskeleton. nih.govresearchgate.net

Table 1: Protein Targets of Phosphatidic Acid (PA)

| Protein Category | Specific Target Example(s) | Role of PA Interaction |

|---|---|---|

| Protein Kinases | Protein Kinase C (PKC) ζ, Raf-1, PIP5KIα | Activation of kinase activity, initiation of downstream phosphorylation cascades. researchgate.netnih.govnih.gov |

| Phosphatases | PA Phosphohydrolase (PAP) / LPP | Serves as a substrate for dephosphorylation, leading to signal termination and DAG production. nih.govresearchgate.net |

| Vesicle Trafficking Regulators | Arf1 GTPase, BARS | Induces membrane curvature, facilitates vesicle scission and formation. nih.govnih.gov |

| Actin Cytoskeleton Proteins | Actin | Induces polymerization, stabilizes filaments, and promotes stress fiber formation. semanticscholar.orgresearchgate.net |

As a central signaling lipid, phosphatidic acid exerts influence over a multitude of fundamental cellular processes, thereby contributing significantly to cellular homeostasis. nih.gov PA is involved in regulating cell growth, proliferation, and survival. nih.govresearchgate.net Its role in membrane trafficking is critical for processes such as receptor endocytosis and the biogenesis of recycling endosomes. nih.govresearchgate.net By modulating the actin cytoskeleton, PA impacts cell motility, morphology, and cytokinesis. nih.govsemanticscholar.org Furthermore, as the primary precursor for the synthesis of all other glycerophospholipids, PA is indispensable for maintaining the structural integrity and lipid composition of cellular membranes. nih.govfrontiersin.org The tight regulation of PA levels is therefore essential, as dysregulation can lead to pathological conditions. frontiersin.org

Table 2: Cellular Processes Influenced by Phosphatidic Acid (PA)

| Cellular Process | Description of PA's Role |

|---|---|

| Cell Proliferation & Survival | PA activates signaling pathways, such as the mTOR pathway, that promote cell growth and survival. nih.govfrontiersin.org |

| Membrane Trafficking | PA's ability to alter membrane curvature and recruit specific proteins is crucial for vesicle budding, fusion, and transport between organelles. nih.govfrontiersin.orgnih.gov |

| Cytoskeleton Remodeling | PA stimulates actin polymerization and stress fiber formation, influencing cell shape, adhesion, and migration. nih.govsemanticscholar.org |

| Lipid Homeostasis | As the central precursor in phospholipid biosynthesis, PA is essential for maintaining the lipid composition and integrity of cellular membranes. nih.govfrontiersin.org |

| Signal Transduction | PA acts as a second messenger that is rapidly generated to activate a wide range of downstream effector proteins and signaling cascades. nih.govnih.gov |

Integration within Phosphatidic Acid Metabolic Pathways

Signaling pools of phosphatidic acid are primarily generated through two distinct and highly regulated enzymatic pathways that are activated in response to extracellular stimuli. nih.govresearchgate.net

A major pathway for the production of signaling PA involves the enzyme Phospholipase D (PLD). nih.govresearchgate.net Upon stimulation of cell surface receptors, PLD is activated and catalyzes the hydrolysis of the phosphodiester bond of structural phospholipids, most commonly phosphatidylcholine (PC), to directly generate PA and choline. nih.govnih.govresearchgate.net Mammalian cells contain several PLD isoforms, with PLD1 and PLD2 being the most studied in signal transduction. researchgate.netnih.gov This pathway is a primary source of PA in response to a wide variety of agonists, including growth factors and G-protein-coupled receptor (GPCR) ligands. nih.govmdpi.com The PA generated via PLD can then engage its downstream effectors or be further metabolized. researchgate.net

An alternative route for PA synthesis involves the sequential action of Phospholipase C (PLC) and Diacylglycerol Kinase (DGK). nih.govresearchgate.net This pathway begins with the activation of PLC, which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govnih.gov The membrane-bound DAG is then rapidly phosphorylated by a member of the DGK family of enzymes, of which there are ten in mammals, to produce PA. nih.govmdpi.commdpi.com This pathway not only generates signaling PA but also serves to attenuate DAG-mediated signaling. nih.gov The PLC/DGK pathway provides a distinct mechanism for generating PA with potentially different spatial and temporal dynamics compared to the PLD pathway. nih.govnih.gov

Table 3: Major Pathways of Signaling PA Generation

| Pathway | Key Enzymes | Substrate(s) | Product(s) |

|---|---|---|---|

| Phospholipase D (PLD) Pathway | Phospholipase D (PLD) | Phosphatidylcholine (PC) | Phosphatidic Acid (PA), Choline |

| Phospholipase C (PLC) / Diacylglycerol Kinase (DGK) Pathway | Phospholipase C (PLC), Diacylglycerol Kinase (DGK) | Phosphatidylinositol 4,5-bisphosphate (PIP2), Diacylglycerol (DAG) | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Phosphatidic Acid (PA) |

Modulation by Phosphatidic Acid Phosphatase and Kinase Activities

The intracellular concentration of phosphatidic acid (PA), including the short-chain analog dioctanoyl phosphatidic acid, is meticulously regulated by a dynamic equilibrium between its synthesis and degradation. This balance is primarily maintained by the opposing actions of phosphatidic acid phosphatases (PAPs) and various kinases.

PAPs, also known as lipins, catalyze the dephosphorylation of PA to yield diacylglycerol (DAG) and inorganic phosphate. mskcc.org This reaction is a critical control point in lipid metabolism, as it diverts PA away from the synthesis of other phospholipids like phosphatidylinositol and cardiolipin, and channels it towards the production of triacylglycerol or, via the Kennedy pathway, phosphatidylcholine and phosphatidylethanolamine. mskcc.orgnih.gov The regulation of PAP activity itself is complex, involving post-translational modifications and translocation between the cytosol and the nuclear/endoplasmic reticulum membrane, which in turn controls the availability of its substrate, PA. birmingham.ac.uk

Conversely, the synthesis of PA is mediated by several enzymatic pathways. Diacylglycerol kinases (DGKs) phosphorylate DAG to generate PA, effectively reversing the action of PAPs. nih.govnih.gov This substrate cycling between PA and DAG is a key regulatory hub in cellular signaling. nih.gov Additionally, PA can be produced through the hydrolysis of membrane phospholipids, such as phosphatidylcholine, by phospholipase D (PLD), or via the de novo synthesis pathway involving the acylation of glycerol-3-phosphate. nih.govnih.gov The activities of these enzymes are responsive to a multitude of cellular signals, including growth factors and stress, allowing for rapid and localized changes in PA concentrations to mediate downstream signaling events. nih.gov

The interplay between these enzymatic activities ensures that the levels of PA are tightly controlled, allowing it to function as both a crucial biosynthetic precursor and a potent signaling molecule. nih.gov

| Enzyme Class | Action on Dioctanoyl Phosphatidic Acid | Key Function |

| Phosphatidic Acid Phosphatase (PAP) | Dephosphorylation | Converts PA to Diacylglycerol (DAG), regulating lipid synthesis and attenuating PA signaling. mskcc.org |

| Diacylglycerol Kinase (DGK) | Synthesis from DAG | Phosphorylates DAG to produce PA, contributing to the signaling pool of PA. nih.govnih.gov |

| Phospholipase D (PLD) | Synthesis from Phospholipids | Hydrolyzes phospholipids like phosphatidylcholine to generate PA in response to stimuli. nih.govnih.gov |

Modulatory Effects on Diverse Downstream Signaling Cascades

Activation of the Hypoxia-Inducible Factor-1 (HIF-1) – Vascular Endothelial Growth Factor (VEGF) Pathway

Phosphatidic acid is a key player in cellular responses to hypoxia, primarily through its ability to activate the Hypoxia-Inducible Factor-1 (HIF-1) and its downstream target, Vascular Endothelial Growth Factor (VEGF). The production of PA, often catalyzed by phospholipase D (PLD), has been shown to increase the expression of the HIF-1α protein subunit. nih.govproquest.com This stabilization of HIF-1α is crucial for its function as a transcription factor that drives the expression of genes involved in angiogenesis, such as VEGF. nih.gov

Research has demonstrated that direct application of PA can elevate HIF-1α protein levels. nih.gov Furthermore, inhibiting PA production significantly reduces the induction of HIF-1α. nih.gov This signaling axis is also connected to the mTOR pathway, as mTOR, a known PA-responsive kinase, can influence the levels of HIF-1α and VEGF. nih.gov The activation of the HIF-1-VEGF pathway by PA is considered a significant mechanism in PLD-mediated tumorigenesis, as VEGF is a potent angiogenic factor required for the growth of most tumors. nih.govproquest.com While much of the research has focused on PA generated from PLD activity, lysophosphatidic acid (LPA), a related lipid mediator, has also been shown to induce HIF-1α expression and up-regulate VEGF. nih.govnih.gov

Regulation of Mammalian Target of Rapamycin (B549165) (mTOR) Complexes (mTORC1 and mTORC2) through de novo Phosphatidic Acid Synthesis

Dioctanoyl phosphatidic acid plays a significant role in the regulation of the mammalian target of rapamycin (mTOR), a central kinase that controls cell growth, proliferation, and metabolism. PA is essential for the stability and activity of both major mTOR complexes, mTORC1 and mTORC2. nih.govnih.gov It directly interacts with the FKBP12-rapamycin binding (FRB) domain of mTOR, an interaction that is crucial for the assembly and function of the complexes. nih.govnih.gov

The de novo synthesis of PA, which involves the acylation of glycerol-3-phosphate, is a key pathway through which cells can sense the availability of lipids and activate mTOR signaling. nih.govresearchgate.net For instance, the presence of exogenous fatty acids can drive de novo PA synthesis, leading to the activation of both mTORC1 and mTORC2. nih.gov This highlights that mTOR is not only a sensor for amino acids and glucose but also for lipids, via the production of PA. nih.gov

PA is required for the association of mTOR with its key regulatory partners: Raptor for mTORC1 and Rictor for mTORC2. researchgate.net Interestingly, the interaction between PA and mTOR is competitive with the inhibitory drug rapamycin. nih.govnih.gov This has implications for the differential sensitivity of the two complexes to the drug, with mTORC1 being more sensitive than mTORC2. nih.govnih.gov By modulating the levels of PA, it is possible to influence the stability of the mTOR complexes and their sensitivity to inhibitors. researchgate.net

| mTOR Complex | Role of Phosphatidic Acid | Key Downstream Effects |

| mTORC1 | Required for stability and activation; promotes association of mTOR with Raptor. nih.govresearchgate.net | Regulates protein synthesis, cell growth, and proliferation. |

| mTORC2 | Required for stability and activation; promotes association of mTOR with Rictor. nih.govresearchgate.net | Controls cell survival and cytoskeleton organization. |

Influence on the Hedgehog (Hh) Signaling Pathway via Patched and Smoothened Interactions

The Hedgehog (Hh) signaling pathway, fundamental to embryonic development and tissue homeostasis, is intricately regulated by lipids, including phosphatidic acid. nih.govnih.gov A key regulatory step in this pathway is the interaction between the receptor Patched (Ptc) and the seven-transmembrane protein Smoothened (Smo). nih.gov In the absence of the Hh ligand, Ptc inhibits Smo activity. nih.gov

Recent research in Drosophila melanogaster has revealed a crucial role for PA in this inhibitory mechanism. nih.govnih.gov The C-terminal tail of Ptc contains predicted PA-binding sites and directly interacts with PA. nih.govresearchgate.net This interaction is believed to sequester PA at the plasma membrane, preventing it from activating Smo. nih.gov Upon Hh binding to Ptc, this association is reduced, leading to the release of PA. nih.gov

The released PA is then available to interact with Smo. Smoothened also possesses a PA-binding pocket within its transmembrane region, and this interaction is important for its activation. nih.gov Experimental manipulation of PA levels has demonstrated that PA promotes Smo activation. nih.govnih.gov Therefore, the current model suggests that Ptc controls Smo activity by regulating the local availability of PA. In the "off" state, Ptc binds and sequesters PA, while in the "on" state (Hh present), PA is released and contributes to the activation of Smo. nih.gov

Involvement in Actin Dynamics and Salicylic (B10762653) Acid Signaling

Dioctanoyl phosphatidic acid is implicated in two distinct and vital cellular processes: the regulation of actin dynamics and its participation in salicylic acid signaling, particularly in plants.

Actin Dynamics: Phosphatidic acid is a significant regulator of the actin cytoskeleton. stonybrook.edu It can induce actin polymerization and the formation of stress fibers. rupress.org This function is often mediated through its interaction with specific actin-binding proteins and enzymes that regulate actin dynamics. For example, PA directly binds to and stimulates the activity of Type I phosphatidylinositol-4-phosphate 5-kinase (PIPKI), the primary enzyme responsible for synthesizing phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). nih.govnih.gov PI(4,5)P2 is a critical lipid messenger that controls the function of numerous actin-binding proteins. The PA-dependent regulation of PIPKI is essential for its proper membrane localization and its ability to induce actin cytoskeletal reorganization, such as the formation of actin comets and foci. nih.gov PA also inhibits the activity of actin-capping protein (CP), which binds to the barbed end of actin filaments and prevents their elongation. plos.org By inhibiting CP, PA promotes the growth of actin filaments.

Salicylic Acid Signaling: In the realm of plant biology, phosphatidic acid acts as a second messenger in the signaling pathway of salicylic acid (SA), a key hormone involved in plant defense against pathogens. frontiersin.orgnih.gov The application of SA to plant cells triggers a rapid increase in PA levels, a process mediated by both phospholipase D and diacylglycerol kinase. nih.govresearchgate.net This SA-induced PA production is a critical early step in the defense signaling cascade. nih.govresearchgate.net PA is involved in the regulation of the transcriptome by SA and the accumulation of reactive oxygen species (ROS), which are important signaling molecules in plant immunity. nih.gov

Regulation of Neutrophil Exocytosis through Diacylglycerol Kinase-Dependent Phosphatidic Acid Production

In the innate immune system, phosphatidic acid is a critical signaling molecule in neutrophils, particularly in the process of exocytosis, or degranulation. The release of contents from azurophilic granules in neutrophils, which contain potent enzymes and antimicrobial proteins, must be tightly controlled to effectively combat pathogens without causing excessive tissue damage.

The production of PA by diacylglycerol kinases (DGKs) has been shown to be a key step in promoting the exocytosis of these granules, especially in the context of autoimmune responses, such as those induced by anti-neutrophil cytoplasmic antibodies (ANCA). birmingham.ac.uknih.gov Inhibition of DGK activity reduces the ability of neutrophils to release the contents of their azurophilic granules. birmingham.ac.uknih.gov Importantly, the addition of exogenous PA can restore this function in DGK-inhibited neutrophils, confirming that PA is the critical downstream messenger. birmingham.ac.uknih.gov

The mechanism by which PA promotes exocytosis appears to involve the final stages of granule fusion with the plasma membrane, rather than the translocation of granules to the cell periphery. birmingham.ac.uk PA may exert its effects through multiple downstream targets, including the regulation of protein tyrosine phosphorylation and the direct interaction with components of the NADPH oxidase complex, which is responsible for the respiratory burst. core.ac.ukdrugbank.com This DGK-dependent PA production pathway is a potential therapeutic target for reducing tissue injury in inflammatory and autoimmune diseases characterized by excessive neutrophil activation. birmingham.ac.uknih.gov

Role in Auxin-Induced Adventitious Root Formation in Plants

Dioctanoyl phosphatidic acid, a form of phosphatidic acid (PA), plays a significant role as a signaling molecule in the complex process of auxin-induced adventitious root formation in plants. Research has demonstrated that auxin, a key phytohormone in root development, utilizes nitric oxide (NO) as a second messenger to trigger the accumulation of PA, which then acts as a crucial early signal in the formation of adventitious roots. nih.govnih.gov

Studies in cucumber (Cucumis sativus) explants have shown that treatment with auxins, such as indole-3-acetic acid or 1-naphthylacetic acid, leads to a rapid and transient increase in PA levels within minutes. nih.govnih.gov This accumulation of PA is dependent on the activity of phospholipase D (PLD), an enzyme that hydrolyzes structural phospholipids to generate PA. nih.govnih.gov The signaling cascade appears to involve auxin promoting the production of NO, which in turn activates PLD, leading to the generation of PA. nih.govresearchgate.net

The functional significance of this PA accumulation is underscored by findings that the application of exogenous PA to cucumber explants can significantly increase the number of adventitious roots, mimicking the effect of auxin and NO treatment. nih.govnih.gov Conversely, the inhibition of PLD activity has been shown to impede auxin- and NO-induced adventitious root formation, further solidifying the essential role of PLD-derived PA in this developmental process. nih.govnih.gov

The intricate signaling network involves a crosstalk between auxin, NO, and phospholipid signaling pathways. nih.govresearchgate.net While the precise molecular mechanisms are still being unraveled, it is evident that PA is a critical downstream component of the auxin and NO signaling cascade that initiates the cellular changes necessary for the development of adventitious roots. nih.govresearchgate.netmdpi.com

Table 1: Effect of Auxin, Nitric Oxide, and Phosphatidic Acid on Adventitious Root Formation in Cucumber Explants

| Treatment | Duration of Treatment | Increase in Adventitious Root Number | Reference |

|---|---|---|---|

| Auxin | 10 minutes | 200% | nih.govnih.gov |

| Nitric Oxide (NO) | 10 minutes | 200% | nih.govnih.gov |

| Exogenous Phosphatidic Acid (PA) | Not specified | Up to 300% | nih.govnih.gov |

Control of Sodium and Potassium Homeostasis under Salt Stress via the Salt Overly Sensitive (SOS) Pathway

Dioctanoyl phosphatidic acid is a critical lipid second messenger in the plant's response to salt stress, playing a key role in maintaining sodium (Na+) and potassium (K+) homeostasis through the regulation of the Salt Overly Sensitive (SOS) pathway. nih.govnih.govembopress.org High salinity disrupts the ion balance in plant cells, leading to an influx of toxic Na+ ions and an efflux of essential K+ ions. embopress.org Plants counteract this by activating the SOS pathway to export excess Na+ out of the cell. nih.govembopress.org

Under conditions of salt stress, there is a rapid and significant increase in the cellular levels of phosphatidic acid (PA). nih.govoup.com This accumulation of PA is a crucial signaling event that modulates the activity of core components of the SOS pathway. nih.govnih.gov The central components of this pathway include SOS1, a plasma membrane Na+/H+ antiporter that expels Na+ from the cell; SOS2, a serine/threonine protein kinase; and SOS3, a calcium-binding protein that senses the salt-induced calcium signal. nih.govresearchgate.net

Research has revealed that PA directly interacts with and regulates the activity of SOS2. nih.govnih.gov Specifically, PA has been shown to bind to the Lys57 residue in SOS2, which promotes the kinase activity and the localization of SOS2 to the plasma membrane. nih.govembopress.org At the plasma membrane, the activated SOS2 kinase phosphorylates and activates the Na+/H+ antiporter SOS1, thereby enhancing the efflux of Na+ from the cell. nih.govnih.govnih.gov

Furthermore, PA is involved in the regulation of K+ homeostasis under salt stress. nih.govnih.gov The PA-activated SOS2 can phosphorylate the SOS3-like calcium-binding protein 8 (SCaBP8). nih.govnih.gov This phosphorylation event alleviates the inhibitory effect of SCaBP8 on the Arabidopsis K+ transporter 1 (AKT1), an inward-rectifying K+ channel. nih.govnih.gov This, in turn, promotes the influx of K+ into the cell, helping to maintain a favorable Na+/K+ ratio, which is essential for salt tolerance. nih.govnih.govembopress.org

In addition to the SOS pathway, PA has been found to interact with other protein kinases involved in the salt stress response, such as the mitogen-activated protein kinase 6 (MPK6). nih.govnih.gov PA can stimulate the activity of MPK6, which can also phosphorylate and activate SOS1, providing another layer of regulation in the response to high salinity. nih.govfrontiersin.org

Table 2: Key Research Findings on the Role of Phosphatidic Acid in the SOS Pathway under Salt Stress

| Finding | Organism/System | Key Proteins Involved | Effect of Phosphatidic Acid | Reference |

|---|---|---|---|---|

| PA binds to SOS2, promoting its kinase activity and plasma membrane localization. | Arabidopsis thaliana | SOS2, PA | Activation of SOS2 | nih.govembopress.org |

| PA-activated SOS2 phosphorylates and activates the Na+/H+ antiporter SOS1. | Arabidopsis thaliana | SOS1, SOS2, PA | Promotion of Na+ efflux | nih.govnih.govnih.gov |

| PA promotes the phosphorylation of SCaBP8 by SOS2, attenuating its inhibition of AKT1. | Arabidopsis thaliana | SOS2, SCaBP8, AKT1, PA | Promotion of K+ influx | nih.govnih.gov |

| A specific PA species (16:0-18:2 PA) binds to and stimulates the activity of MPK6. | Arabidopsis thaliana | MPK6, PA | Activation of MPK6 | nih.gov |

| MPK6, activated by PA, can phosphorylate the C-terminal fragment of SOS1. | Arabidopsis thaliana | MPK6, SOS1, PA | Stimulation of SOS1 activity | nih.gov |

Membrane Dynamics and Biophysical Interactions of the Chemical Compound

Influence on Membrane Curvature and Packing

The geometry of individual lipid molecules is a critical determinant of the collective properties of a lipid bilayer, including its propensity to curve and the efficiency of its lateral packing. DOPA's molecular shape and dimensions are key to its profound effects on these membrane characteristics.

Impact of Cone-Like Molecular Shape on Membrane Curvature

Phosphatidic acids (PAs), including DOPA, are generally considered to have an inverted-cone or cone-like molecular shape. This geometry arises from the small cross-sectional area of its phosphomonoester headgroup relative to the larger volume occupied by its two acyl chains. This molecular shape is a significant factor in promoting negative membrane curvature, a bending of the membrane away from the headgroup region. The inclusion of cone-shaped lipids like DOPA into a lipid bilayer can induce or stabilize regions of negative curvature, which are essential for various cellular processes such as endocytosis, exocytosis, and the formation of specific organelle structures.

Effects on Lipid Bilayer Packing Stability

The stability of a lipid bilayer is intrinsically linked to the efficiency with which its constituent lipid molecules can pack together. The presence of DOPA can introduce perturbations in this packing, leading to the formation of "packing defects." These defects are transient voids or gaps in the hydrophobic core of the bilayer that arise from mismatches in the shapes and sizes of neighboring lipid molecules. The cone shape of DOPA, with its bulky acyl chain region, can disrupt the ordered, parallel arrangement of cylindrical lipids like phosphatidylcholine (PC), thereby increasing the probability of such defects.

The relatively short eight-carbon chains of DOPA also play a crucial role. Shorter acyl chains lead to a decrease in the thickness of the bilayer and reduce the strength of the van der Waals interactions between adjacent chains. This reduction in inter-chain attraction can further destabilize the packing and increase the fluidity of the membrane, making it more susceptible to the formation of packing defects. These defects are not merely structural imperfections; they can serve as sites for the insertion of proteins and other molecules into the membrane, highlighting a functional consequence of DOPA's influence on bilayer stability.

Interactions within Model and Biological Lipid Bilayers

Characterization of Non-Ideal Mixing Behavior in Mixed Lipid Systems

When mixed with other lipids, such as the zwitterionic phosphatidylcholines (PCs) or phosphatidylethanolamines (PEs), DOPA often exhibits non-ideal mixing behavior. This means that the properties of the mixed lipid system cannot be predicted by a simple weighted average of the properties of the individual components. The interactions between DOPA and its neighbors can be either favorable (leading to negative deviation from ideality) or unfavorable (leading to positive deviation from ideality and potential phase separation).

The nature of these interactions is highly dependent on factors such as the pH of the surrounding aqueous environment and the acyl chain length of the co-lipids. At neutral pH, the headgroup of DOPA carries a net negative charge. This can lead to electrostatic repulsion between DOPA molecules, which would favor mixing with neutral zwitterionic lipids. However, attractive hydrogen bonding interactions can also occur between the phosphate (B84403) group of DOPA and the headgroups of other lipids, such as PE. Studies on PAs with varying chain lengths have shown that at neutral pH, mixing with PCs can be favored due to electrostatic effects. Conversely, at lower pH values where the PA headgroup becomes partially protonated, attractive hydrogen bonding between PA molecules can increase, leading to clustering and a greater tendency for phase separation.

The non-ideal mixing behavior can be quantified using thermodynamic parameters derived from techniques like differential scanning calorimetry (DSC), which measures the heat changes associated with lipid phase transitions. The table below summarizes the general trends observed for the mixing behavior of phosphatidic acids with other lipids under different conditions.

| Condition | Interacting Lipid | Dominant Interaction | Expected Mixing Behavior |

| Neutral pH | Phosphatidylcholine (PC) | Electrostatic repulsion between PA headgroups | Favorable mixing (negative non-ideality) |

| Neutral pH | Phosphatidylethanolamine (PE) | Hydrogen bonding and electrostatic repulsion | Complex, can be favorable or lead to aggregation |

| Acidic pH | Phosphatidylcholine (PC) | Reduced electrostatic repulsion, increased PA-PA hydrogen bonding | Less favorable mixing, potential for clustering (positive non-ideality) |

This table represents generalized trends for phosphatidic acids. Specific non-ideality parameters for DOPA would require dedicated experimental investigation.

Investigation of Fatty Acyl Chain Length Influence on Vesicle Formation and Hydrophobic Interactions

The length of the fatty acyl chains is a critical parameter influencing the self-assembly of phospholipids (B1166683) into vesicles and the strength of the hydrophobic interactions that stabilize these structures. The dioctanoyl (C8) chains of DOPA are significantly shorter than the more common C16 or C18 chains found in biological membranes. This has several important consequences for vesicle formation and stability.

Firstly, the shorter chain length reduces the hydrophobic driving force for self-assembly. This results in a higher critical micelle concentration (CMC) for DOPA compared to its longer-chain counterparts. This means that a higher concentration of DOPA is required in an aqueous solution to spontaneously form micelles or vesicles.

Secondly, vesicles formed from short-chain lipids like DOPA tend to be less stable and more dynamic. The reduced van der Waals interactions between the C8 chains make the resulting bilayers more permeable and prone to rupture. The incorporation of DOPA into vesicles made of longer-chain lipids can therefore modulate their stability and permeability.

The table below provides a comparative overview of the expected influence of acyl chain length on the properties of phosphatidic acid vesicles.

| Property | Short Chain (e.g., Dioctanoyl) | Long Chain (e.g., Dipalmitoyl) |

| Hydrophobic Interaction Strength | Weaker | Stronger |

| Critical Micelle Concentration (CMC) | Higher | Lower |

| Vesicle Stability | Lower | Higher |

| Bilayer Permeability | Higher | Lower |

| Tendency for Interdigitation | Higher | Lower |

This table illustrates general trends based on established principles of lipid biophysics.

The shorter chains of DOPA also increase the likelihood of interdigitation, where the acyl chains from one leaflet of the bilayer extend into the opposing leaflet. This can significantly alter the thickness and mechanical properties of the membrane. These unique characteristics make DOPA a valuable tool for studying the influence of hydrophobic interactions and acyl chain length on the structure and function of lipid membranes.

Role of Polar Head Group Charges in Modulating Aggregate Stability

The stability of aggregates formed by dioctanoyl phosphatidic acid sodium salt is intricately linked to the charge of its polar head group. This charge is not static but is influenced by the surrounding chemical environment, particularly pH and ionic strength. These factors directly impact the electrostatic interactions between neighboring phosphatidic acid molecules, thereby modulating the formation and stability of micelles and other aggregates.

The driving force for the self-assembly of phospholipids like dioctanoyl phosphatidic acid is the hydrophobic effect, which arises from the aliphatic lipid chains. mpg.de However, the polar headgroups are crucial for the stability of the resulting aggregate structures. mpg.de In the case of phosphatidic acid, the phosphomonoester headgroup's ionization state is a key determinant of its behavior in aqueous solutions.

Research using isothermal titration calorimetry has demonstrated that the critical micelle concentration (CMC) of dioctanoyl phosphatidic acid is highly dependent on pH. mpg.de At a pH of 5.0, where the phosphatidic acid is singly charged, the CMC is significantly lower than at a pH of 8.2, where it is doubly charged. mpg.de This indicates that the increased electrostatic repulsion between the doubly charged headgroups at higher pH values destabilizes the micelles, leading to a higher concentration of free lipid molecules required for aggregate formation.

The presence of counterions, such as sodium ions (Na+), also plays a critical role in modulating aggregate stability by shielding the negative charges of the phosphate groups. Studies on sonicated vesicles of phosphatidic acid have shown that sodium ions can induce aggregation. nih.gov The threshold concentration of Na+ required for the aggregation of pure dipalmitoylphosphatidic acid vesicles was found to be 200 mM at pH 7.2 and 25°C. nih.gov This screening of electrostatic repulsion by counterions facilitates the closer packing of lipid molecules, thereby promoting the formation and stabilization of larger aggregates.

The local lipid environment can further influence the charge of the phosphatidic acid headgroup. The inclusion of phosphatidylethanolamine in a bilayer has been shown to strongly stimulate the deprotonation of phosphatidic acid. nih.gov This suggests that intermolecular hydrogen bonding between lipid headgroups can alter the local charge distribution and, consequently, the stability of aggregates. nih.gov

The interplay between the intrinsic properties of the phosphatidic acid headgroup and the surrounding environmental factors creates a dynamic system where aggregate stability is finely tuned. This dynamic nature is essential for the diverse cellular functions of phosphatidic acid, which range from acting as a signaling molecule to influencing membrane trafficking and structure. nih.govfrontiersin.org

| Parameter | Condition 1 | Condition 2 | Effect on Aggregate Stability | Reference |

| pH | pH 5.0 (singly charged) | pH 8.2 (doubly charged) | Lower CMC at pH 5.0, indicating more stable micelles due to reduced electrostatic repulsion. | mpg.de |

| Ionic Strength | Low Na+ concentration | High Na+ concentration | High Na+ concentration induces aggregation by shielding negative charges. | nih.gov |

| Lipid Composition | Pure Phosphatidic Acid | Mixed with Phosphatidylethanolamine | Presence of phosphatidylethanolamine stimulates deprotonation of phosphatidic acid, altering head group charge. | nih.gov |

Protein Lipid Interactions and Specific Binding Mechanisms of the Chemical Compound

Binding Specificity and Modulators

The interaction between PA and its protein partners is not indiscriminate. It is modulated by the specific molecular structure of the PA species and the biophysical properties of the surrounding membrane environment.

Cells produce a wide variety of PA species with different fatty acyl chains, and PABPs often exhibit preferential binding to specific molecular forms. nih.gov This specificity suggests that different PA species may have distinct biological functions. mdpi.com

Short-chain vs. Long-chain: Short-chain, water-soluble PA analogs like dioctanoyl phosphatidic acid (C8-PA) are often used experimentally to probe PA-protein interactions. plos.org However, some PABPs, including those from Spo20p, Opi1p, and PDE4A1, show a preference for PA with long, unsaturated fatty acids in liposome-binding assays. nih.gov

Saturated vs. Unsaturated: The degree of saturation in the fatty acyl chains is a critical determinant for binding. The GTPase dynamin-related protein 1 (Drp1) shows a clear preference for PA with saturated fatty acids. nih.gov In contrast, the transcription factor AHL4 binds to PA containing unsaturated fatty acids but not to PA with two saturated fatty acids. nih.gov Raf-1 kinase binds more strongly to PA containing monounsaturated fatty acids (MUFA) than to saturated fatty acid (SFA)-containing PA. mdpi.com

| Protein | Binding Preference | Reference |

|---|---|---|

| Spo20p, Opi1p, PDE4A1 | Long and unsaturated fatty acids | nih.gov |

| Drp1 (Dynamin-related protein 1) | Saturated fatty acids | nih.gov |

| ABI1 (Protein Phosphatase 2C) | Binds di18:1-PA but not di16:0-PA | nih.gov |

| LHY (Transcription Factor) | Binds di16:0-PA but not di18:1-PA | nih.gov |

| AHL4 (Transcription Factor) | Unsaturated fatty acids (e.g., 16:0/18:1, di18:1-PA) | nih.gov |

| Raf-1 Kinase | Monounsaturated fatty acids (e.g., 18:1/18:1-PA) | mdpi.com |

Lipid Packing Defects: The presence of unsaturated fatty acyl chains in phospholipids (B1166683) creates small geometric defects or voids between lipid headgroups. researchgate.net These packing defects can facilitate the insertion of hydrophobic or amphipathic domains of PABPs into the membrane, thereby enhancing binding affinity. nih.gov

Membrane Curvature: PA itself can induce negative membrane curvature due to its small headgroup. researchgate.net Furthermore, the binding of many PABPs is enhanced by negative curvature stress, while positive curvature stress can abolish binding. researchgate.netnih.gov This suggests that proteins can sense and preferentially bind to specific membrane topologies.

Cholesterol: Cholesterol affects membrane packing and fluidity. Its impact on PA binding is protein-specific; for some proteins, cholesterol can hinder access to the PA headgroup, while for others, it may have a different effect. researchgate.net

Structural and Mechanistic Basis of Interaction

A universal, well-defined structural motif for PA recognition has not been identified. mdpi.comnih.gov Instead, the interaction is typically governed by a combination of electrostatic and hydrophobic forces.

The primary mechanism involves electrostatic attraction between the negatively charged phosphate (B84403) headgroup of PA and a cluster of positively charged amino acids (lysine, arginine) on the protein surface. mdpi.comresearchgate.net This initial binding is often followed by the insertion of hydrophobic or amphipathic protein domains, such as an amphipathic helix (AH), into the membrane bilayer. researchgate.netnih.gov This insertion is sensitive to lipid packing and acyl chain composition. researchgate.net

Molecular dynamics simulations and experimental evidence suggest that some proteins use specific "three-finger grips," composed of basic residues, to tightly and selectively bind the PA headgroup. researchgate.netnih.gov Furthermore, the interaction is dynamic. A phenomenon known as the "electrostatic-hydrogen bond switch" proposes that upon protein binding, the ionization state of PA can change, strengthening the interaction and further anchoring the protein to the membrane. nih.govresearchgate.net This model highlights the role of pH and the local membrane environment in modulating the strength and specificity of PA-protein binding. nih.gov

Elucidation of Electrostatic and Hydrogen-Bond Interactions with Protein Residues

The binding of dioctanoyl phosphatidic acid to proteins is significantly mediated by an "electrostatic/hydrogen bond switch" mechanism. nih.govnih.gov This model posits that the negatively charged phosphomonoester headgroup of phosphatidic acid electrostatically attracts positively charged amino acid residues, particularly the basic residues lysine and arginine, which are often found within protein lipid-binding domains.

However, the specificity for phosphatidic acid over other anionic phospholipids is not due to simple electrostatic attraction alone. Upon initial interaction, the basic amino acid residues can form hydrogen bonds with the phosphate headgroup of phosphatidic acid. nih.govnih.gov This hydrogen bonding is crucial as it facilitates the dissociation of the second proton from the phosphate group, thereby increasing the negative charge of the phosphatidic acid molecule from -1 to -2. researchgate.net This increase in negative charge significantly strengthens the electrostatic attraction between the lipid and the protein, effectively "locking" the protein onto the membrane. nih.gov This combined electrostatic and hydrogen-bonding interaction provides a highly specific and stable docking mechanism for proteins on phosphatidic acid-containing membranes. nih.govnih.gov

Molecular dynamics simulations have provided a dynamic view of this process, illustrating the specific docking of lysine and arginine side chains onto the di-anionic form of phosphatidic acid. nih.gov This switch mechanism transforms the phosphate headgroup into a preferred docking site for these basic residues. nih.govnih.gov

Analysis of Conformational Changes in Proteins Induced by Phosphatidic Acid Binding (e.g., Sec18 Protomers)

Dioctanoyl phosphatidic acid has been shown to induce significant conformational changes in its protein binding partners, a prime example being the AAA+ ATPase Sec18 (the yeast homolog of NSF). Sec18 is essential for SNARE-mediated membrane fusion, and its activity is regulated by its interaction with phosphatidic acid.

Research has demonstrated that monomeric Sec18 binds to dioctanoyl phosphatidic acid with high affinity, and this binding induces a conformational change in the Sec18 protomers. nih.govbiorxiv.orgnih.gov This alteration in protein architecture is crucial for its regulatory effect, as it prevents the assembly of Sec18 monomers into the active hexameric form required for SNARE priming. nih.govresearchgate.netbiorxiv.org By stabilizing the membrane-bound monomeric state, dioctanoyl phosphatidic acid effectively sequesters Sec18, thereby inhibiting downstream membrane fusion events. nih.govnih.gov

Molecular dynamics simulations have revealed that the D1 and D2 domains of Sec18, as well as the linker region between them, contain binding sites for phosphatidic acid. nih.govnih.gov The binding of dioctanoyl phosphatidic acid to these sites is thought to drive the observed conformational changes. nih.govnih.gov Importantly, these binding sites are masked in the hexameric form of Sec18, explaining why the hexamer has a much lower affinity for phosphatidic acid-containing membranes. nih.govbiorxiv.orgnih.gov

The following table summarizes the key findings regarding the interaction between dioctanoyl phosphatidic acid and Sec18:

| Finding | Method(s) | Reference(s) |

| Monomeric Sec18 binds to dioctanoyl-PA with higher affinity than the hexameric form. | Microscale Thermophoresis (MST) | nih.govbiorxiv.org |

| Dioctanoyl-PA induces conformational changes in Sec18 protomers. | Spectroscopy-based methods (e.g., ANS spectroscopy, intrinsic tryptophan fluorescence) | nih.govbiorxiv.orgnih.gov |

| PA binding sites are located on the D1 and D2 domains of Sec18. | Molecular Dynamics (MD) Simulations | nih.govnih.gov |

| PA binding stabilizes membrane-bound Sec18 protomers, preventing hexamer formation and SNARE priming. | In vitro priming assays | nih.govresearchgate.netbiorxiv.org |

Role of pH-Dependent Deprotonation in Modulating Protein Interaction

The interaction between dioctanoyl phosphatidic acid and proteins is sensitive to the local pH environment. This is because the charge state of the phosphatidic acid headgroup is pH-dependent. The phosphomonoester group has two pKa values, and its net charge can transition from -1 to -2 upon deprotonation.

The "electrostatic/hydrogen bond switch" is intrinsically linked to this pH-dependent deprotonation. researchgate.net The binding of a protein containing basic residues can lower the apparent pKa of the second deprotonation step. researchgate.net By forming hydrogen bonds, the protein facilitates the release of the second proton at a more neutral pH than would occur in the absence of the protein. This pH-dependent modulation of the lipid's charge state is a key factor in the strength and specificity of the protein-lipid interaction. Therefore, local changes in pH at the membrane surface can act as a regulatory mechanism for the recruitment and binding of phosphatidic acid-binding proteins.

Characterization of Protein-Binding Domains and Motifs

While a single, universal phosphatidic acid-binding domain (PABD) has not been defined, a common feature of many phosphatidic acid-binding proteins is the presence of a stretch of basic amino acid residues. molbiolcell.org These polybasic motifs are thought to mediate the initial electrostatic attraction to the negatively charged phosphatidic acid headgroup. molbiolcell.org

In addition to a high concentration of basic residues, these binding motifs are often flanked by hydrophobic amino acids. molbiolcell.org This arrangement can lead to the formation of an amphipathic α-helix, where the basic residues are positioned to interact with the lipid headgroups, and the hydrophobic residues can insert into the membrane, further stabilizing the interaction. researchgate.net

Specific examples of protein domains that have been shown to bind phosphatidic acid include:

The D1 and D2 domains of Sec18: As discussed previously, these domains contain specific binding sites for phosphatidic acid. nih.govnih.gov

The tandem DEP domains of DEPTOR: The DEPTOR protein, an inhibitor of mTOR signaling, utilizes two tandem DEP domains to interact directly with phosphatidic acid through two distinct positively charged patches. nih.gov

The polybasic motif in Lipin1: The phosphatidic acid phosphatase Lipin1 contains a conserved polybasic amino acid motif that is critical for its selective binding to phosphatidic acid. molbiolcell.org

The following table outlines some of the key characteristics of phosphatidic acid-binding domains:

| Characteristic | Description |

| Polybasic Region | A cluster of positively charged amino acids (e.g., lysine, arginine) that electrostatically interact with the negatively charged phosphate headgroup of phosphatidic acid. |

| Amphipathic Nature | Often form structures like amphipathic α-helices, allowing for both electrostatic interactions with lipid headgroups and hydrophobic interactions with the membrane interior. |

| Flanking Hydrophobic Residues | Hydrophobic amino acids adjacent to the polybasic region can insert into the lipid bilayer, enhancing the stability of the protein-membrane interaction. |

Advanced Research Methodologies and Experimental Models Utilizing the Chemical Compound

In Vitro Experimental Models for Mechanistic Studies

In vitro models are fundamental for elucidating the direct molecular interactions and biochemical activities of phosphatidic acid. Dioctanoyl phosphatidic acid is frequently used in these reconstituted systems due to its solubility and ability to mimic the headgroup interactions of its long-chain counterparts.

Application in Biochemical Assays for Signaling Pathway Analysis

Dioctanoyl phosphatidic acid is directly applied in biochemical assays to identify and characterize protein effectors in signaling cascades. As a second messenger, PA levels are dynamically regulated, and the addition of its dioctanoyl form can simulate these signaling events in a controlled environment. nih.govresearchgate.net These assays often involve purified enzymes or cell lysates to measure the activation or inhibition of specific signaling proteins. For instance, it has been demonstrated that PA can modulate the activity of protein kinases, G-proteins, and enzymes involved in lipid metabolism and vesicular trafficking. nih.gov By adding dioctanoyl phosphatidic acid, researchers can directly assess its impact on the enzymatic activity of target proteins, thereby mapping its position and function within a given signaling pathway. nih.govresearchgate.net

Table 1: Examples of Protein Classes Modulated by Phosphatidic Acid in Biochemical Assays

| Protein Class | General Function | Effect of PA |

| Protein Kinases | Signal transduction, phosphorylation | Modulation of enzymatic activity |

| G-Protein Regulators | Control of G-protein signaling cycles | Regulation of activity |

| Lipid Kinases/Phosphatases | Phosphorylation/dephosphorylation of lipids | Direct activation or inhibition |

| Cytoskeletal Regulators | Actin and microtubule dynamics | Modulation of binding proteins |

| Vesicular Trafficking Proteins | Membrane fusion and fission | Recruitment and activation |

Employment in Solid-Phase Lipid-Binding Assays

Solid-phase assays offer a complementary approach to liposome-based methods for studying protein-lipid interactions. In this technique, dioctanoyl phosphatidic acid is immobilized on a solid support, such as a nitrocellulose membrane (lipid overlay assay) or a chromatography resin. This immobilized lipid is then incubated with a solution containing the protein of interest. Unbound proteins are washed away, and the specific interaction is detected, often through immunological methods. These assays are particularly useful for screening protein libraries to identify novel PA-binding candidates and for mapping the lipid-binding domains of known proteins. researchgate.net

Use in Cellular Assay Systems (e.g., S2 cells, Caco-2 cells, MDCKII cell lines, Primary Cell Cultures, Plant Cell Models like Pollen Tubes)

The application of dioctanoyl phosphatidic acid to live or permeabilized cells provides critical insights into its physiological roles in a complex biological context.

S2 cells: The Drosophila Schneider 2 (S2) cell line is a powerful model for studying fundamental cellular processes. Research using S2 cells has shown that cellular levels of phosphatidic acid are critical for regulating the size of lipid droplets. nih.gov Genetic screens in yeast, with findings corroborated in S2 cells, have revealed that disruptions in phospholipid metabolism leading to increased PA levels can cause the coalescence of small lipid droplets into "supersized" structures. nih.gov

Caco-2 cells: Caco-2 cells, a human colon adenocarcinoma line, differentiate into a polarized monolayer that serves as a widely used in vitro model of the human intestinal epithelium. nih.gov This model is used to study the absorption and permeability of various compounds. nih.govmdpi.com The effects of lipids like dioctanoyl phosphatidic acid on membrane integrity, paracellular transport, and the function of transport proteins can be quantitatively assessed in this system by measuring transepithelial electrical resistance (TEER) and the flux of marker compounds across the monolayer. nih.gov

MDCKII cell lines: Madin-Darby Canine Kidney (MDCK) cells are another key model for studying the biology of polarized epithelial cells. They are used to investigate protein and lipid trafficking, cell-cell adhesion, and the establishment of cell polarity. The addition of exogenous lipids like dioctanoyl phosphatidic acid can be used to probe the role of PA signaling in these fundamental processes.

Primary Cell Cultures: Primary cells, isolated directly from tissue, provide a model that more closely represents the in vivo state. The use of dioctanoyl phosphatidic acid in primary cell cultures allows for the investigation of its role in cell-type-specific signaling pathways without the confounding effects of immortalization or transformation.

Plant Cell Models (Pollen Tubes): Pollen tubes are an exceptional model for studying polarized cell growth. Phosphatidic acid, produced by enzymes like phospholipase D (PLD), is essential for this process. researchgate.net Studies on tobacco pollen tubes have shown that PA accumulates in the subapical region of the plasma membrane. bohrium.comresearchgate.net The experimental application of PA-containing liposomes can rescue growth inhibition caused by blocking endogenous PA production. researchgate.net Furthermore, inhibiting different PA synthesis pathways (via PLD or diacylglycerol kinase) has revealed distinct roles for different PA pools in regulating the actin cytoskeleton and membrane trafficking, demonstrating the complexity of PA signaling in cell expansion. nih.govnih.govfrontiersin.org

Table 2: Summary of Dioctanoyl Phosphatidic Acid Applications in Cellular Models

| Cell Model | Organism of Origin | Key Research Application | Research Finding Example |

| S2 Cells | Drosophila melanogaster (Fruit Fly) | Lipid droplet dynamics, membrane trafficking | Increased PA levels lead to the formation of "supersized" lipid droplets. nih.gov |

| Caco-2 Cells | Homo sapiens (Human) | Intestinal absorption, epithelial barrier function | Used to assess how lipids affect paracellular permeability and transport. nih.govnih.gov |

| MDCKII Cells | Canis lupus familiaris (Dog) | Cell polarity, protein/lipid trafficking | Model for studying the role of PA in establishing and maintaining epithelial cell organization. |

| Pollen Tubes | Nicotiana tabacum (Tobacco), Arabidopsis | Polarized cell growth, cytoskeletal dynamics | PA is critical for tip growth, actin organization, and vesicle trafficking. researchgate.netnih.govnih.gov |

Computational Approaches in Lipid Research

Computational methods, particularly molecular dynamics simulations, provide a powerful lens to examine the behavior of lipids at an atomic resolution, offering insights that are often inaccessible through experimental techniques alone.

Molecular Dynamics (MD) Simulations for Modeling Interactions with Enzyme Active Sites and Membrane Organization

Molecular dynamics (MD) simulations are used to model the movement and interactions of atoms and molecules over time. uib.no These simulations have been applied to study phosphatidic acid to understand its structural influence on lipid bilayers and its interactions with proteins. nih.govresearchgate.net

Enzyme Active Sites: MD simulations can be used to model how a lipid ligand like phosphatidic acid binds within the active site of an enzyme. nih.govfrontiersin.org By simulating the protein-lipid complex, researchers can identify key amino acid residues involved in the interaction, predict the bound conformation of the lipid, and understand how this binding may induce conformational changes in the enzyme to regulate its activity. nih.govmdpi.com These computational insights are invaluable for interpreting experimental data and for generating new hypotheses about the molecular mechanisms of PA signaling.

Virtual Screening Campaigns for Identifying Phospholipid Modulators of Transmembrane Transporters (e.g., P-glycoprotein)

Virtual screening has emerged as a powerful computational technique to identify novel modulators of transmembrane transporters, such as P-glycoprotein (P-gp), which is implicated in multidrug resistance in cancer. nih.gov These campaigns involve the use of computational models to predict the binding affinity of small molecules to a target protein. In the context of P-gp, virtual screening can be employed to identify phospholipids (B1166683) that may act as inhibitors or modulators of its transport activity.

The general workflow of a virtual screening campaign to identify phospholipid modulators of P-gp is as follows:

Target Preparation: A three-dimensional structure of the target transporter, such as P-gp, is obtained either from experimental methods like X-ray crystallography or through computational techniques like homology modeling.

Ligand Library Preparation: A library of small molecules, including various phospholipid species like dioctanoyl phosphatidic acid, is compiled. The three-dimensional structures of these ligands are generated and optimized for docking.